Product packaging for S(8)-succinyldihydrolipoamide(Cat. No.:)

S(8)-succinyldihydrolipoamide

Cat. No.: B1249314
M. Wt: 307.4 g/mol
InChI Key: KWKBJWYJJBQOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S(8)-Succinyldihydrolipoamide (Chemical Formula: C12H21NO4S2, Molecular Weight: 307.437 g/mol ) is a critical biochemical intermediate in the catalytic cycle of the mitochondrial 2-oxoglutarate dehydrogenase complex (OGDHc) . This compound is formed after the lipoamide cofactor of the enzyme complex accepts a succinyl group from the reaction between 3-carboxy-1-hydroxypropyl-ThPP and lipoamide . Researchers value this reagent for studying the Krebs cycle, as it is the direct precursor to succinyl-CoA, a central metabolite produced by the dihydrolipoyllysine-residue succinyltransferase (DLST) component of the OGDHc . Its specific research applications include in vitro enzymatic assays, metabolic pathway reconstitution, and the study of mitochondrial dysfunction and associated diseases. This product is provided for Research Use Only (RUO). It is strictly intended for use in laboratory research and is not approved for use in diagnostics, therapeutics, or in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO4S2 B1249314 S(8)-succinyldihydrolipoamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21NO4S2

Molecular Weight

307.4 g/mol

IUPAC Name

4-(8-amino-8-oxo-3-sulfanyloctyl)sulfanyl-4-oxobutanoic acid

InChI

InChI=1S/C12H21NO4S2/c13-10(14)4-2-1-3-9(18)7-8-19-12(17)6-5-11(15)16/h9,18H,1-8H2,(H2,13,14)(H,15,16)

InChI Key

KWKBJWYJJBQOAE-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)N)CC(CCSC(=O)CCC(=O)O)S

Origin of Product

United States

Enzymatic Synthesis and Interconversion Mechanisms of S 8 Succinyldihydrolipoamide

The 2-Oxoglutarate Dehydrogenase Complex (OGDHc) and S(8)-succinyldihydrolipoamide Formation

The 2-oxoglutarate dehydrogenase complex (OGDHc), a critical multienzyme complex in the mitochondrial tricarboxylic acid (TCA) cycle, orchestrates the conversion of 2-oxoglutarate to succinyl-CoA and CO2. uniprot.org This intricate molecular machine is composed of multiple copies of three distinct enzymes: 2-oxoglutarate dehydrogenase (E1o), dihydrolipoyllysine-residue succinyltransferase (E2o), and dihydrolipoamide (B1198117) dehydrogenase (E3). proteopedia.orgwikipedia.org The formation of this compound is a pivotal step within the catalytic cycle of OGDHc, occurring on the E2o component.

Role of Dihydrolipoyllysine-Residue Succinyltransferase (E2 Component, EC 2.3.1.61) in this compound Biosynthesis

Dihydrolipoyllysine-residue succinyltransferase (E2o) serves as the structural and catalytic core of the OGDH complex. nih.gov It is responsible for catalyzing the transfer of a succinyl group. ebi.ac.uk The E2o component is a modular protein, typically consisting of an N-terminal lipoyl domain, an E1o- and/or E3o-binding domain, and a C-terminal catalytic domain. ebi.ac.uk The lipoyl domain contains a lipoic acid cofactor covalently attached to a specific lysine (B10760008) residue, which acts as a "swinging arm" to shuttle intermediates between the active sites of the E1o, E2o, and E3 components. ebi.ac.uk

The biosynthesis of this compound occurs through the reductive succinylation of the lipoyl-E2o by the E1o component. nih.govnih.gov The E1o enzyme first catalyzes the decarboxylation of 2-oxoglutarate, a thiamine (B1217682) pyrophosphate (TPP)-dependent reaction, and subsequently transfers the resulting succinyl group to the lipoyl moiety of E2o. ebi.ac.ukmdpi.com This transfer results in the formation of this compound, with the succinyl group attached to the sulfur atom at the 8th position of the dihydrolipoyl group. mdpi.comnih.gov

Catalytic Reaction Mechanism Involving Succinyl-CoA and Dihydrolipoamide

The reaction catalyzed by the E2 component is a reversible transthioesterification. wikipedia.org The two substrates for this enzymatic reaction are succinyl-CoA and the N6-(dihydrolipoyl)lysine residue of the enzyme. wikipedia.org The products are Coenzyme A (CoA) and the N6-(S-succinyldihydrolipoyl)lysine residue of the enzyme. wikipedia.org

The mechanism involves the transfer of the succinyl group from the thiol group of CoA to the dihydrolipoyl moiety on the E2o enzyme. ebi.ac.uk While the formation of this compound is a result of the E1o-mediated reaction, the E2o component catalyzes the subsequent transfer of this succinyl group to CoA, thereby producing succinyl-CoA and regenerating the dihydrolipoamide. proteopedia.orgmdpi.com

Intermediacy of this compound in 2-Oxoglutarate Decarboxylation and Succinyl-CoA Production

This intermediate then interacts with the active site of the E2o catalytic domain. nih.gov Here, the succinyl group is transferred from the dihydrolipoyl moiety to Coenzyme A, yielding succinyl-CoA. proteopedia.orgmdpi.com This transthioesterification step is essential for the production of succinyl-CoA, a key metabolite that feeds into the TCA cycle and is also involved in various biosynthetic pathways. proteopedia.orgproteopedia.org The resulting dihydrolipoyl-E2o is then re-oxidized by the FAD-dependent E3 component, completing the catalytic cycle and preparing the complex for another round of 2-oxoglutarate decarboxylation. mdpi.com

Structural and Mechanistic Basis of Enzyme-S(8)-succinyldihydrolipoamide Interactions

The precise interactions between this compound and the E2o component are governed by the specific architecture of the enzyme's active site and the roles of key amino acid residues.

Active Site Architecture of the E2 Component and this compound Binding Pocket

The catalytic core of the E2o component is formed by the assembly of 24 subunits into an octahedral, cubic-like structure. ebi.ac.uknih.gov The active sites of E2o are highly conserved and are situated at the interface between two subunits related by a 3-fold symmetry axis. mdpi.com

Structural studies have revealed that the E2o active site possesses two substrate channels that are perpendicular to each other. mdpi.com One channel is proposed to bind the this compound group, while the other accommodates Coenzyme A. mdpi.com This architectural arrangement facilitates the efficient transfer of the succinyl group from the dihydrolipoyl "swinging arm" to CoA. Cryo-electron microscopy of the human E2 component has shown that the lipoyl domain of one chain is oriented towards the core catalytic domain of an adjacent chain within the homotrimer, which is likely important for the transfer of the succinyl group. nih.gov

Identification and Role of Key Catalytic Residues in this compound Processing

Site-directed mutagenesis and mechanistic studies have identified several key amino acid residues within the E2o active site that are crucial for the processing of this compound. In the E. coli E2o, His375 and Asp374 have been shown to be important for the succinyl transfer reaction. nih.gov Rather than participating in acid-base catalysis, it is proposed that these residues stabilize the symmetrical tetrahedral oxyanionic intermediate formed during the reaction through the formation of two hydrogen bonds. nih.govmdpi.com

In the porcine E2o, several residues have been identified as critical for both catalytic activity and the structural integrity of the enzyme. nih.gov Substitution of Ser306 and Asp362, located in the putative active site, with other amino acids resulted in the abolishment of enzymatic function. nih.gov Furthermore, His358 has been implicated in the catalytic mechanism, as its substitution with cysteine led to a significant reduction in the catalytic rate (kcat) with little effect on the binding of dihydrolipoamide and succinyl-CoA. nih.gov

Interactive Data Table: Key Catalytic Residues in E2 Component

Organism Residue Proposed Role Reference
Escherichia coli His375 Stabilization of the tetrahedral oxyanionic intermediate nih.govmdpi.com
Escherichia coli Asp374 Stabilization of the tetrahedral oxyanionic intermediate nih.govmdpi.com
Porcine Ser306 Important for catalytic mechanism and self-assembly nih.gov
Porcine Asp362 Important for catalytic mechanism and self-assembly nih.gov
Porcine His358 Involved in the catalytic mechanism (affects kcat) nih.gov

Substrate Channel Dynamics and Molecular Recognition in this compound Turnover

The efficient transfer of the succinyl group from the E1 (2-oxoglutarate dehydrogenase) to the E2 (dihydrolipoamide succinyltransferase) component of the 2-oxoglutarate dehydrogenase complex is a classic example of substrate channeling, a process where metabolic intermediates are passed directly from one active site to the next without diffusing into the bulk solvent. This is facilitated by the unique structural organization of the complex, particularly the "swinging arm" mechanism of the lipoyl domain of the E2 component. researchgate.net

The lipoyl domain, a small, structurally conserved protein module, is tethered to the E2 core by a flexible linker region rich in alanine (B10760859) and proline residues. nih.gov This linker allows the lipoyl domain, carrying the covalently attached dihydrolipoamide cofactor, to move between the active sites of the E1, E2, and E3 components of the complex. researchgate.netnih.gov After the succinylation of the dihydrolipoamide on the E1 component to form this compound, this swinging arm translocates the intermediate to the active site of the E2 component.

Molecular recognition is paramount for this process. The specificity of the interaction between the lipoyl domain and the E1 and E2 components ensures that the this compound intermediate is delivered to the correct catalytic site. nih.govnih.gov The three-dimensional structure of the lipoyl domain, a flattened β-barrel, presents the this compound at the tip of an exposed β-turn, making it accessible for interaction with the E2 active site. nih.gov Studies on the analogous pyruvate (B1213749) dehydrogenase complex have shown that recognition is not solely based on the lipoyl group itself but involves specific interactions between the protein surface of the lipoyl domain and the partner enzymes. nih.govnih.gov This ensures the correct orientation and proximity for the subsequent transfer of the succinyl group.

Key Features of Substrate Channeling in this compound Turnover

FeatureDescription
Lipoyl Domain A mobile domain of the E2 component that carries the lipoic acid cofactor.
Flexible Linker Connects the lipoyl domain to the E2 core, allowing it to "swing" between active sites.
Swinging Arm Mechanism The movement of the lipoyl domain carrying the this compound intermediate from the E1 to the E2 active site.
Molecular Recognition Specific protein-protein interactions between the lipoyl domain and the E1 and E2 components that ensure accurate substrate delivery.

Reversibility and Related Enzymatic Transformations Involving this compound

Pathways for the Conversion of this compound to Dihydrolipoamide and Succinyl-CoA

This compound-E2 + Coenzyme A ⇌ Dihydrolipoamide-E2 + Succinyl-CoA wikipedia.org

The forward reaction is a key step in the tricarboxylic acid (TCA) cycle, leading to the formation of succinyl-CoA, which is a precursor for heme synthesis and can also be converted to succinate (B1194679) to generate GTP or ATP. biorxiv.orgbiorxiv.org The reversibility of this reaction means that under certain cellular conditions, this compound can be formed from dihydrolipoamide and succinyl-CoA. This reverse reaction is crucial for understanding the dynamics of the 2-oxoglutarate dehydrogenase complex and its role in cellular metabolism. The catalytic mechanism within the E2 active site involves key amino acid residues that facilitate the nucleophilic attack of the thiol group of coenzyme A on the thioester bond of this compound, leading to the transfer of the succinyl group. ebi.ac.uk

Broader Context of this compound within Lipoic Acid Metabolic Cycles

This compound is a central intermediate in the metabolic cycle of lipoic acid, an essential cofactor for several mitochondrial multienzyme complexes. nih.gov Lipoic acid is covalently attached to specific lysine residues on the E2 components of these complexes, including the 2-oxoglutarate dehydrogenase complex, to form the lipoyl domain. researchgate.net

The lipoic acid cycle involves the reductive succinylation of the lipoyl group at the E1 active site to form this compound, the transfer of the succinyl group to coenzyme A at the E2 active site, and the reoxidation of the resulting dihydrolipoamide by the E3 component (dihydrolipoamide dehydrogenase). wikipedia.org This final step regenerates the oxidized lipoyl group, allowing it to participate in another round of catalysis.

Enzymes and Cofactors in the Lipoic Acid Cycle Involving this compound

Enzyme ComponentFunctionCofactor(s)
E1 (2-oxoglutarate dehydrogenase) Decarboxylates 2-oxoglutarate and reductively succinylates the lipoyl group.Thiamine pyrophosphate
E2 (dihydrolipoamide succinyltransferase) Transfers the succinyl group from this compound to Coenzyme A.Lipoic acid, Coenzyme A
E3 (dihydrolipoamide dehydrogenase) Reoxidizes dihydrolipoamide to lipoamide (B1675559).FAD, NAD+

Functional Roles and Regulatory Aspects of S 8 Succinyldihydrolipoamide

Central Role of S(8)-succinyldihydrolipoamide in Cellular Energy Metabolism and Citrate Cycle Regulation

This compound is a critical, yet transient, intermediate in one of the key regulatory steps of the citric acid (TCA) cycle. wikipedia.org It exists as a covalently bound intermediate on the E2 component (dihydrolipoamide S-succinyltransferase, or DLST) of the α-ketoglutarate dehydrogenase complex (KGDHC). mdpi.commdpi.com This multienzyme complex is a primary control point for the metabolic flux through the Krebs cycle. nih.gov

The KGDHC catalyzes the irreversible oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, a reaction that is fundamental for cellular energy production. nih.govnih.gov The process begins when the E1 subunit decarboxylates α-ketoglutarate. mdpi.com The resulting succinyl group is then transferred to the lipoamide (B1675559) cofactor covalently attached to the E2 (DLST) subunit, forming this compound. The acyltransferase activity of the E2 subunit then catalyzes a thiol disulfide exchange, transferring the succinyl group to Coenzyme A (CoA) to produce succinyl-CoA and dihydrolipoamide (B1198117). mdpi.com The reduced dihydrolipoamide is subsequently re-oxidized by the E3 subunit (dihydrolipoamide dehydrogenase), a process that culminates in the reduction of NAD+ to NADH. mdpi.comnih.gov This NADH molecule directly provides electrons to the mitochondrial respiratory chain, contributing to ATP synthesis. nih.govnih.gov

The reaction involving this compound is therefore central to the TCA cycle's function in oxidizing nutrients for energy. wikipedia.org The regulation of KGDHC activity, and by extension the processing of this compound, is crucial for matching the rate of the TCA cycle to the cell's bioenergetic demands. nih.govresearchgate.net

Table 1: Components and Reactions of the α-Ketoglutarate Dehydrogenase Complex (KGDHC)

Component Enzyme Name Prosthetic Group/Cofactor Reaction Step
E1 α-Ketoglutarate Dehydrogenase Thiamine (B1217682) Pyrophosphate (TPP) Binds and decarboxylates α-ketoglutarate; transfers succinyl group to lipoamide on E2.
E2 Dihydrolipoamide S-Succinyltransferase (DLST) Lipoamide, Coenzyme A (CoA) Forms This compound intermediate; transfers succinyl group to CoA, forming succinyl-CoA and dihydrolipoamide. mdpi.com

| E3 | Dihydrolipoamide Dehydrogenase (DLD) | Flavin Adenine Dinucleotide (FAD), NAD+ | Re-oxidizes dihydrolipoamide to lipoamide; transfers reducing equivalents to FAD to form FADH2, then to NAD+ to form NADH. mdpi.com |

Impact of this compound on Carbon Flow and Metabolic Flux Distribution

The metabolic fate of α-ketoglutarate, which is processed via the this compound intermediate, represents a major branch point in cellular metabolism, significantly influencing carbon flow and the distribution of metabolic flux. mdpi.comnih.gov The activity of the KGDHC is considered a rate-limiting step in the TCA cycle and determines whether α-ketoglutarate is channeled into the oxidative pathway for energy generation or diverted towards biosynthetic pathways. mdpi.comnih.gov

When cellular energy is high, inhibition of KGDHC can lead to an accumulation of α-ketoglutarate, which can then be used in other metabolic pathways, such as amino acid synthesis. mdpi.comnih.gov Conversely, when energy demand is high, increased KGDHC activity pulls carbon through the this compound step to generate NADH and succinyl-CoA, fueling oxidative phosphorylation and substrate-level phosphorylation, respectively. nih.govnih.gov

Computational methods like Flux Balance Analysis (FBA) and Metabolic Flux Analysis (MFA) are used to model and predict these metabolic states. nih.govnih.govmdpi.com In these genome-scale models, the reaction catalyzed by KGDHC is a critical node. The predicted flux through this reaction, which inherently includes the formation and consumption of this compound, is highly sensitive to cellular conditions and regulatory inputs, reflecting its pivotal role in directing carbon throughout the metabolic network. aalto.fibiorxiv.org The regulation of this step ensures that the distribution of metabolic intermediates is appropriately balanced between catabolic and anabolic needs. nih.gov

Table 2: Factors Influencing Metabolic Flux at the KGDHC Node

Factor Effect on KGDHC Activity Consequence for Carbon Flow
High ATP/ADP Ratio Inhibition nih.govresearchgate.net Decreased flux into oxidative TCA cycle; α-ketoglutarate may be diverted to biosynthesis.
High NADH/NAD+ Ratio Inhibition nih.govnih.gov Reduced flux towards succinyl-CoA production; reflects high energy state.
High Succinyl-CoA Levels Product Inhibition wikipedia.orgnih.gov Negative feedback slows the cycle when products are abundant.
High Ca2+ Concentration Activation researchgate.net Increased flux through the TCA cycle to meet higher energy demands (e.g., in muscle contraction).

| Oxidative Stress (ROS) | Inhibition mdpi.comnih.gov | Decreased TCA cycle flux, potentially as a protective mechanism. |

Post-Translational Modifications and Their Influence on this compound-Associated Enzyme Activity

The activity of the dihydrolipoamide S-succinyltransferase (DLST) enzyme, which directly carries the this compound intermediate, is subject to significant regulation by post-translational modifications (PTMs). nih.govwiley.com These modifications can dynamically alter enzyme function in response to cellular signals and stress, thereby controlling the flow through this part of the TCA cycle.

Succinylation and Succination: Lysine (B10760008) succinylation is a PTM where a succinyl group from succinyl-CoA is transferred to a lysine residue on a target protein. wiley.comresearchgate.net The KGDHC itself, through the succinyltransferase activity of its DLST component, can efficiently succinylate other proteins, linking TCA cycle activity directly to this regulatory PTM. biorxiv.orgbiorxiv.org Conversely, DLST can be targeted by a distinct, irreversible modification called succination, which is a non-enzymatic reaction of fumarate (B1241708) with cysteine residues. biorxiv.orgbiorxiv.org Succination of DLST has been shown to reduce KGDHC activity, leading to decreased production of succinyl-CoA and subsequent global hyposuccinylation of other mitochondrial proteins. biorxiv.orgbiorxiv.org

Glutathionylation: In response to oxidative stress, such as elevated levels of hydrogen peroxide (H2O2), the lipoic acid cofactor on DLST can undergo reversible glutathionylation. nih.gov This modification involves the formation of a mixed disulfide bond between a lipoic acid sulfhydryl group and glutathione (B108866), which inhibits KGDHC activity. mdpi.comnih.gov This mechanism is thought to be a protective antioxidant response, diminishing the flow of electrons to the respiratory chain and shielding the enzyme from irreversible oxidative damage. mdpi.comnih.gov The activity can be restored by the enzyme glutaredoxin once the oxidative stress subsides. nih.gov

Other Adduct Formation: The lipoylated domain of DLST can also be modified by the formation of adducts with lipid peroxidation products, which can impair its function. nih.gov The enzyme ABHD11 has been identified as a regulator that associates with the KGDHC to prevent the formation of these inhibitory lipoyl adducts, thereby preserving the complex's catalytic activity. nih.gov

Table 3: Post-Translational Modifications Affecting DLST and KGDHC Activity

Modification Description Effect on Enzyme Activity Functional Consequence
Succinylation (of other proteins) Enzymatic transfer of succinyl group from succinyl-CoA to lysine, potentially catalyzed by DLST. wiley.combiorxiv.org DLST acts as a regulator of other proteins. Links TCA cycle flux to widespread regulation of protein function. researchgate.net
Succination (of DLST) Irreversible, non-enzymatic modification of DLST cysteine residues by fumarate. biorxiv.orgbiorxiv.org Inhibition Reduces KGDHC activity and downstream succinyl-CoA dependent reactions, including protein succinylation. biorxiv.orgbiorxiv.org
Glutathionylation (of lipoic acid) Reversible formation of a mixed disulfide with glutathione on the lipoamide cofactor of DLST. nih.gov Inhibition Protective response to oxidative stress, reducing mitochondrial respiration. mdpi.comnih.gov

| Lipoyl Adduct Formation | Formation of adducts on the lipoic acid cofactor by lipid peroxidation products. nih.gov | Inhibition | Impairs KGDHC function; counteracted by protective enzymes like ABHD11. nih.gov |

Genetic Regulation of Enzyme Components Involved in this compound Metabolism

The dihydrolipoamide S-succinyltransferase (DLST) protein, the core component of the KGDHC that carries the this compound intermediate, is encoded by the DLST gene. genecards.orgwikigenes.org The expression of this gene is a fundamental level of regulation that determines the total capacity for α-ketoglutarate oxidation. Research indicates that the DLST gene is subject to transcriptional control, although the mechanisms are still being fully elucidated.

Studies using bioinformatic and experimental approaches have identified potential transcription factors that bind to the promoter region of the DLST gene, suggesting a complex regulatory network. maayanlab.cloud Furthermore, research has uncovered indirect regulatory mechanisms. For example, the long non-coding RNA MEG3 can act as a molecular scaffold to bind to and promote the protein expression of DLST, a process that appears to be induced by the transcription factor MYOD, which promotes MEG3 transcription. researchgate.net

A fascinating aspect of DLST genetic regulation is the discovery of a novel, truncated mRNA that is transcribed from an intron within the DLST gene. nih.gov This transcript produces a protein product named MIRTD (MItochondrial Respiration Generator of Truncated DLST), which is distinct from the full-length DLST protein. MIRTD localizes to the mitochondrial intermembrane space and appears to play a role in the biogenesis and assembly of mitochondrial respiratory chain complexes I and IV. nih.gov This finding suggests the DLST gene is bifunctional, encoding both a core TCA cycle enzyme and a protein involved in the assembly of the oxidative phosphorylation machinery. nih.gov

Table 4: Known Regulatory Influences on the DLST Gene and its Products

Regulatory Element Type of Regulation Target Outcome
Transcription Factors Transcriptional Control DLST gene promoter Regulation of DLST mRNA levels. maayanlab.cloud
MYOD/MEG3 Axis Post-transcriptional/Scaffolding DLST protein MYOD transcribes MEG3 RNA, which binds to and stabilizes DLST protein, increasing its abundance. researchgate.net

| Intronic Promoter | Alternative Transcription | DLST gene intron 7 | Production of a truncated mRNA (MIRTD) involved in respiratory chain biogenesis. nih.gov |

Beyond direct genetic control of the DLST gene, the pathway involving this compound is acutely sensitive to a variety of other molecular regulatory mechanisms, primarily through allosteric control of the KGDHC. These mechanisms allow for rapid, second-to-second adjustments of metabolic flux in response to the immediate needs of the cell. nih.govresearchgate.net

Allosteric Regulation by Metabolites: The KGDHC is a classic example of feedback inhibition. It is potently inhibited by its own products, succinyl-CoA and NADH. wikipedia.orgnih.gov This ensures that the enzyme does not continue to operate at a high rate when downstream products and indicators of high energy charge (NADH) are plentiful. Furthermore, high levels of ATP, the ultimate product of energy metabolism, also inhibit the complex. researchgate.net Conversely, the enzyme is allosterically activated by ADP, signaling a low energy state, and by calcium ions (Ca2+), which links the energy-producing capacity of the TCA cycle to cellular activities that consume large amounts of ATP, such as muscle contraction. researchgate.netfiveable.me

Regulation by Redox State: The activity of KGDHC is tightly coupled to the mitochondrial redox state, primarily reflected in the NADH/NAD+ ratio. nih.gov A high NADH/NAD+ ratio is strongly inhibitory, providing direct feedback on the enzyme that produces NADH. nih.govnih.gov As mentioned previously, the complex is also sensitive to reactive oxygen species (ROS), which can cause oxidative damage and inhibition. mdpi.com

These layers of regulation ensure that the production and processing of this compound are precisely controlled, allowing the KGDHC to function as a sensitive metabolic sensor that integrates signals related to energy status, redox balance, and biosynthetic requirements. mdpi.comnih.gov

Table 5: Key Molecular Regulators of the KGDH Complex

Regulator Type Effect on KGDHC Activity Cellular Signal
Succinyl-CoA Allosteric Inhibitor Inhibition Product feedback; pathway is saturated. wikipedia.orgnih.gov
NADH Allosteric Inhibitor Inhibition High energy charge; high reducing power. wikipedia.orgnih.gov
ATP Allosteric Inhibitor Inhibition High energy charge. researchgate.net
ADP Allosteric Activator Activation Low energy charge; need for ATP synthesis. researchgate.net
Ca2+ Allosteric Activator Activation Increased cellular work; need for energy. researchgate.net

| Reactive Oxygen Species (ROS) | Inhibitor | Inhibition | Oxidative stress. mdpi.comnih.gov |

Analytical and Methodological Approaches in S 8 Succinyldihydrolipoamide Research

Spectroscopic and Chromatographic Techniques for S(8)-succinyldihydrolipoamide Detection and Quantification in Research Samples

The accurate detection and quantification of this compound in biological samples such as serum, plasma, and tissue homogenates are fundamental to understanding its role in metabolism. nih.govbiospec.neteuropa.eunih.govstopcarcinogensatwork.eu This is achieved through a combination of powerful spectroscopic and chromatographic methods.

Application of Mass Spectrometry-Based Methods in this compound Analysis

Mass spectrometry (MS) stands as a cornerstone technology for the analysis of this compound. nih.gov Coupled with separation techniques like liquid chromatography (LC), LC-MS allows for the sensitive and specific detection of this and other metabolites. e-enm.org In untargeted metabolomics studies, high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments, are employed to screen for a wide range of biomolecules. plos.orgnih.gov For instance, a global, untargeted biochemical profiling study of Plasmodium falciparum-infected erythrocytes successfully detected several Krebs cycle intermediates, including S-succinyldihydrolipoamide, which are retained in the parasite's mitochondrion. plos.org

Targeted MS approaches, often using tandem MS (MS/MS) on triple quadrupole instruments, provide enhanced sensitivity and selectivity for quantifying specific pre-selected molecules. nih.gov This is crucial for accurately measuring the levels of this compound in various biological states. Furthermore, specialized MS techniques have been developed to study the lipoate moiety of the dihydrolipoamide (B1198117) succinyltransferase (DLST) enzyme, to which this compound is attached. One such method involves treating immunoprecipitated DLST with a reducing agent and then N-ethylmaleimide (NEM) to form an NEM-lipoyl conjugate, which aids in its detection by mass spectrometry. nih.gov

Integration of this compound Analysis within Metabolomics Platforms

The analysis of this compound is often integrated into broader metabolomics platforms to provide a systems-level understanding of cellular metabolism. biospec.nete-enm.org These platforms combine analytical data with bioinformatics tools and pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to interpret the biological significance of metabolic changes. plos.orgfrontiersin.org For example, in a study of the oleaginous yeast Rhodosporidium toruloides, a genome-scale metabolic model was constructed that included this compound as a key metabolite in the Krebs cycle. biorxiv.orgnih.gov This model, which accounted for functional genomics and phenotypic data, allowed for the quantitative analysis of metabolic fluxes under different nutrient conditions. nih.govbiorxiv.org

Metabolomics workflows for analyzing samples like Plasmodium falciparum-infected erythrocytes have been optimized to enhance the detection of a wide range of metabolites, including Krebs cycle intermediates. plos.org Such comprehensive approaches are critical for identifying metabolic reprogramming in disease states and for discovering potential biomarkers. nih.govmdpi.com

Enzymatic Assays for Monitoring this compound Related Activities

Enzymatic assays are crucial for monitoring the activity of enzymes involved in the metabolism of this compound, primarily the α-ketoglutarate dehydrogenase complex (KGDHC). creativebiomart.net Commercially available colorimetric assay kits provide a straightforward method for measuring KGDH activity in various samples. creativebiomart.netabcam.com In these assays, the KGDH complex converts α-ketoglutarate to an intermediate that reduces a probe, resulting in a colored product with strong absorbance at 450 nm. creativebiomart.netabcam.com This allows for the quantification of enzyme activity, which can be sensitive enough to detect activity lower than 0.1 mU. abcam.com

These assays are valuable for studying the effects of inhibitors on enzyme activity. For instance, the inhibitory activity of certain compounds against dihydrolipoamide S-succinyltransferase (DLST), the E2 component of the KGDHC, has been evaluated using such methods. mdpi.comnih.gov By measuring the relative inhibition rates at different concentrations of a test compound, researchers can assess its potency as an enzyme inhibitor. mdpi.com

Isotopic Tracing and Metabolic Flux Analysis for Elucidating this compound Dynamics

Stable isotope tracing is a powerful technique for investigating the dynamics of metabolic pathways, including the Krebs cycle where this compound is an intermediate. nih.govmdpi.com This approach involves introducing isotopically labeled precursors, such as ¹³C-labeled glucose or glutamine, into a biological system and tracking the incorporation of the label into downstream metabolites. mdpi.com By analyzing the labeling patterns using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can determine the relative activity of different metabolic pathways. nih.gov

Metabolic flux analysis using stable isotopes provides a quantitative measure of the rates of metabolic reactions. For example, hyperpolarized ¹³C magnetic resonance spectroscopy has been used to assess Krebs cycle metabolism in real-time in perfused rat hearts. nih.gov By infusing hyperpolarized [2-¹³C]pyruvate, researchers can follow its conversion to various metabolites, including those downstream in the Krebs cycle, with high temporal resolution. nih.gov This allows for the direct measurement of Krebs cycle flux and can reveal how it is affected by conditions such as ischemia. nih.gov While direct tracing of this compound can be challenging due to its transient nature, analyzing the flux through the Krebs cycle provides invaluable information about its production and consumption rates. nih.govresearchgate.net

Untargeted stable isotope-resolved metabolomics workflows combine the discovery power of untargeted analysis with the dynamic information from isotopic labeling. frontiersin.org This allows for the identification of novel metabolic alterations and provides a more global view of metabolic pathway activities in response to perturbations. frontiersin.orgdoi.org

Computational Approaches and Molecular Modeling of this compound Interactions

Computational methods, including molecular docking and molecular dynamics simulations, are instrumental in understanding the interactions of this compound at the molecular level. mdpi.comnih.govnih.govtexilajournal.com

Docking Studies and Molecular Dynamics Simulations of this compound with Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.br In the context of this compound, docking studies are used to investigate its binding within the active site of the dihydrolipoamide succinyltransferase (E2o) component of the KGDHC. nih.gov These studies have revealed that the E2o active site has two perpendicular substrate channels: one for the this compound group and another for Coenzyme A. nih.gov The this compound approaches the active site through a channel that points toward the outer surface of the E2o core. nih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comdntb.gov.ua MD simulations of the human E2o component have been used to analyze the flexibility of the lipoyl-lysine arm, which is essential for substrate channeling. mdpi.com These simulations can help to understand how the internal motions of the enzyme facilitate the transfer of the succinyl group from this compound to Coenzyme A. By combining molecular docking and MD simulations, researchers can build detailed models of enzyme-substrate interactions and elucidate the mechanisms of catalysis. mdpi.comnih.gov

Integration of this compound Data into Genome-Scale Metabolic Models

The integration of specific metabolite data, such as that for this compound, is a critical step in the development, refinement, and validation of genome-scale metabolic models (GEMs). These computational models serve as powerful tools in systems biology, aiming to represent the entirety of an organism's metabolic capabilities. biorxiv.org The inclusion of this compound, a key intermediate in the citric acid (TCA) cycle, enhances the accuracy and predictive power of these models for various applications, from understanding microbial physiology to metabolic engineering.

The process of incorporating this compound into a GEM begins with the foundational reconstruction of metabolic pathways. This involves using genomic and biochemical data to identify the enzymes and reactions present in an organism. This compound is formed during the conversion of 2-oxoglutarate to succinyl-CoA, a reaction catalyzed by the 2-oxoglutarate dehydrogenase complex. The gene-protein-reaction (GPR) associations for the components of this complex are essential for accurately representing this metabolic node. biorxiv.orgbiorxiv.org

Several GEMs for diverse organisms have successfully incorporated this compound, reflecting its conserved role in central carbon metabolism. For instance, the comprehensive genome-scale model of the oleaginous yeast Rhodosporidium toruloides, iRhto1108, includes this compound and its associated reactions. biorxiv.orgbiorxiv.org This model was developed by leveraging the well-curated Saccharomyces cerevisiae model (yeast 7.6) as a template and augmenting it with species-specific information from genome annotations and biochemical databases. biorxiv.org Similarly, models for S. cerevisiae itself and a recent model for Bos taurus (cattle) designed for cultured meat research also feature this compound, highlighting its importance across different domains of life. biorxiv.orgchalmers.sebiorxiv.org

The integration of data related to this compound and its connected pathways allows these models to simulate metabolic states under various conditions. For example, the R. toruloides model, iRhto1108, was able to successfully capture the yeast's lipid accumulation phenotype under nutrient-limiting conditions. biorxiv.org In the Bos taurus model, metabolome data, which includes intermediates like S-succinyl-dihydrolipoamide-E, was used to validate and constrain the model, leading to growth rate predictions that closely matched experimental observations. biorxiv.org This demonstrates how empirical data related to specific metabolites refines a model's predictive accuracy.

Furthermore, detailed biochemical knowledge, such as the structure of enzyme active sites that bind this compound, provides a mechanistic basis for the reactions included in the model. mdpi.com This level of detail, often derived from decades of biochemical literature, is crucial for the manual curation process that transforms a draft reconstruction into a high-fidelity predictive tool. plos.org By integrating such multi-level data, GEMs become robust platforms for identifying metabolic engineering targets or understanding complex physiological states. biorxiv.org

Interactive Data Tables

Table 1: Examples of Genome-Scale Metabolic Models Incorporating this compound

Model NameOrganismKey Application/Finding Related to IntegrationReference
iRhto1108Rhodosporidium toruloidesModel successfully captured the lipid accumulation phenotype under nutrient starvation. biorxiv.org biorxiv.orgbiorxiv.org
ecYeastGEM v8.6Saccharomyces cerevisiaeUsed to predict metabolic engineering targets for the production of 102 valuable chemicals. biorxiv.org chalmers.sebiorxiv.org
BtaSBML2986Bos taurusIntegration of metabolome data improved prediction of growth rates for cultured meat research. biorxiv.org biorxiv.org
iJDZ836Neurospora crassaExtensive manual curation from literature to ensure high-fidelity metabolic representation. plos.org plos.org

Table 2: Core Reaction Involving this compound in GEMs

This reaction is a central part of the 2-oxoglutarate dehydrogenase complex activity within the TCA cycle.

Reaction NameReactantsProductsEnzyme ComplexCellular Compartment
Dihydrolipoyl transsuccinylaseThis compound, Coenzyme ADihydrolipoamide, Succinyl-CoA2-oxoglutarate dehydrogenaseMitochondrion

Comparative Biochemistry and Evolutionary Perspectives of S 8 Succinyldihydrolipoamide

S(8)-succinyldihydrolipoamide in Diverse Biological Systems

This compound is a crucial metabolic intermediate found across diverse biological systems, from single-celled fungi to complex mammals. It serves as a key player in the citric acid cycle (TCA cycle), a fundamental process for cellular energy production. This compound is an integral part of the reaction catalyzed by the α-ketoglutarate dehydrogenase complex (KGDHC), which converts α-ketoglutarate to succinyl-CoA. mdpi.comnih.gov

Fungal Metabolites (e.g., Saccharomyces cerevisiae, Rhodosporidium toruloides)

In the well-studied yeast Saccharomyces cerevisiae, this compound is a recognized metabolite within its complex metabolic network. ymdb.capnas.org It is involved in the conversion of Coenzyme A and this compound to dihydrolipoamide (B1198117) and succinyl-CoA. ymdb.caymdb.ca The gene OGD1 in S. cerevisiae is known to affect the 2-oxoglutarate dehydrogenase, the enzyme complex where this reaction occurs. ymdb.ca Genome-scale metabolic models of S. cerevisiae, such as Yeast8, provide a comprehensive platform for studying its metabolism, including the pathways involving this compound. nih.gov

The oleaginous yeast Rhodosporidium toruloides, known for its ability to accumulate high levels of lipids, also utilizes the metabolic pathway involving this compound. nih.govbiorxiv.orgmdpi.com Genome-scale models of R. toruloides have been constructed, accounting for thousands of reactions and metabolites, including this compound, to better understand its metabolic capabilities for producing lipids and other valuable compounds. nih.govbiorxiv.orgresearchgate.net These models reveal that a significant portion of the metabolic network is shared with S. cerevisiae, highlighting the conserved nature of core metabolic pathways. nih.gov

Mammalian Metabolism (e.g., Homo sapiens)

In humans, this compound is a key intermediate in mitochondrial energy metabolism, specifically within the TCA cycle. uva.nlnih.gov The reaction is catalyzed by the dihydrolipoamide S-succinyltransferase (DLST) component of the 2-oxoglutarate dehydrogenase complex. wikigenes.orggenecards.org This complex is vital for the conversion of 2-oxoglutarate to succinyl-CoA, a critical step in cellular respiration. nih.govgenecards.org The human DLST gene has been isolated and characterized, revealing its crucial role in this metabolic process. nih.gov Deficiencies in this enzyme complex have been linked to neurodegenerative diseases. wikigenes.org Lipoic acid, a precursor to the lipoamide (B1675559) cofactor, is essential for the function of these mitochondrial enzyme complexes. nih.gov

Bacterial Pathways (e.g., Escherichia coli)

The bacterium Escherichia coli also features this compound as a metabolite in its biochemical pathways. pnas.orgnih.gov It is specifically noted as a metabolite in E. coli strain K12 (MG1655). nih.gov The pathways for utilizing various sugars, such as sucrose, eventually feed into central metabolic routes like glycolysis and the TCA cycle, where this compound plays its role. pathbank.orgnih.gov The presence of this compound and the associated enzymatic machinery underscores the fundamental and conserved nature of the TCA cycle across different domains of life.

Functional Divergence and Conservation of this compound-Related Enzymes Across Species

The enzymes involved in the metabolism of this compound, primarily the components of the α-ketoglutarate dehydrogenase complex (KGDHC), exhibit a fascinating pattern of functional conservation and divergence across species. The core catalytic mechanism of this complex is highly conserved due to its central role in energy metabolism. mdpi.comnih.gov

The KGDHC is a multi-enzyme complex typically composed of three main subunits: E1 (2-oxoglutarate dehydrogenase), E2 (dihydrolipoamide succinyltransferase), and E3 (dihydrolipoamide dehydrogenase). The E2 component, DLST, is where the this compound intermediate is formed. mdpi.com This fundamental architecture and function are conserved from bacteria to humans. nih.govresearchgate.net

However, instances of functional divergence can be observed. While the primary role of KGDHC is in the TCA cycle, some studies suggest its components may have other functions, a phenomenon known as moonlighting. researchgate.net For example, in humans, a fraction of the KGDHC localizes to the nucleus and is involved in the succinylation of histones, a type of post-translational modification that can regulate gene expression. uniprot.orgnih.gov

Evolutionary Trajectories of Lipoamide-Dependent Enzyme Complexes Mediating this compound Metabolism

Lipoamide-dependent enzyme complexes, such as the KGDHC, are ancient and highly conserved enzymatic systems. Their evolutionary history is deeply intertwined with the evolution of aerobic metabolism. The E3 component, dihydrolipoamide dehydrogenase, is a shared component among several α-ketoacid dehydrogenase complexes, including the pyruvate (B1213749) dehydrogenase and branched-chain α-ketoacid dehydrogenase complexes, suggesting a common evolutionary origin. researchgate.net

The genes encoding these complexes have undergone evolutionary changes, including gene duplication and divergence, leading to the specialized enzymes we see today. For instance, in humans, a pseudogene for dihydrolipoamide succinyltransferase (DLSTP1) has been identified, which is a non-functional copy of the DLST gene that likely arose from gene duplication and subsequent accumulation of mutations. nih.govgenecards.org The presence of such pseudogenes provides a glimpse into the evolutionary history of these enzyme complexes.

Comparative genomic studies across different species, from prokaryotes to eukaryotes, reveal the conservation of the genes encoding the components of the KGDHC. oup.com This high degree of conservation underscores the critical and ancient role of this metabolic pathway. The structural divergence of residues within these enzymes tends to increase with distance from the active site, reflecting a balance between functional constraints at the catalytic core and greater evolutionary flexibility in peripheral regions. biorxiv.org The evolution of these complexes has been shaped by the need to maintain a highly efficient catalytic machine for central metabolism while allowing for regulatory adaptations to different cellular contexts and organismal needs.

Research Frontiers and Future Directions in S 8 Succinyldihydrolipoamide Studies

Development of Novel Enzyme Inhibitors Targeting Dihydrolipoamide (B1198117) S-Succinyltransferase and Related Pathways

The enzyme responsible for the utilization of S(8)-succinyldihydrolipoamide, dihydrolipoamide S-succinyltransferase (DLST), a core component of the 2-oxoglutarate dehydrogenase complex (OGDHC), has emerged as a significant target for the development of novel inhibitors. Such inhibitors hold promise in various fields, from agriculture to medicine.

The discovery of potent and selective DLST inhibitors is increasingly driven by modern computational and experimental screening techniques. Fragment-based virtual screening, for instance, has been successfully employed to identify new antibacterial agents targeting rice bacterial diseases. ceitec.euresearchgate.netuwaterloo.ca This approach involves the computational docking of small chemical fragments to the enzyme's active site, followed by the synthesis and evaluation of more complex molecules constructed from these fragments.

One notable study led to the synthesis of a series of new oxadiazole sulfone derivatives. ceitec.euresearchgate.net Among these, compound 10 , 3-(4-fluorophenyl)-N-((5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl)methyl)acrylamide, demonstrated exceptional antibacterial activity against Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola, with EC50 values significantly lower than commercial bactericides like thiodiazole copper and bismerthiazol. ceitec.euresearchgate.net The success of this strategy highlights the power of combining computational predictions with synthetic chemistry to accelerate the discovery of novel enzyme inhibitors. ceitec.euresearchgate.netuwaterloo.ca

Table 1: Efficacy of Compound 10 Against Rice Bacterial Pathogens

PathogenCompound 10 EC50 (mg/L)Thiodiazole Copper EC50 (mg/L)Bismerthiazol EC50 (mg/L)
Xanthomonas oryzae pv. oryzae0.36113.3883.07
Xanthomonas oryzae pv. oryzicola0.53131.54105.90

This table is based on data from a study on novel DLST inhibitors. researchgate.net

Understanding the mechanism by which inhibitors affect DLST and related pathways is crucial for their optimization. Research has shown that the inhibitory action of novel compounds can be multifaceted. For example, the bactericide "bactericide 0" has been identified as the first covalent inhibitor of DLST, providing a tool to probe the role of this enzyme in energy production. scite.ai

In the case of the newly synthesized oxadiazole sulfone derivatives, their mechanism of action against phytopathogens appears to involve not only the direct inhibition of DLST enzyme activity but also the disruption of other cellular processes. ceitec.euresearchgate.net Studies have indicated that these compounds can interfere with the production of extracellular polysaccharides and the formation of biofilms, both of which are essential for bacterial virulence. ceitec.eu Furthermore, they have been shown to cause damage to the bacterial cell membrane. ceitec.euresearchgate.net This multi-pronged attack makes such inhibitors particularly effective. In cancer research, elevated expression of DLST is linked to poor outcomes in neuroblastoma, and its inhibition has been shown to suppress tumor growth by impairing oxidative phosphorylation (OXPHOS). nih.govresearchgate.net

Table 2: Multifaceted Inhibitory Effects of Compound 10

Inhibitory ActionEffect on Xanthomonas oryzae
DLST Enzyme ActivitySignificant inhibition observed. ceitec.eu
Extracellular Polysaccharide ProductionInhibition rates up to 98.0%. ceitec.eu
Biofilm FormationInhibition rates up to 72.0%. ceitec.eu
Cell Membrane IntegrityEvidence of membrane destruction. ceitec.euresearchgate.net

This table summarizes the various mechanisms of action of a novel DLST inhibitor. ceitec.euresearchgate.net

Advanced Structural Biology Techniques for Elucidating Enzyme-S(8)-succinyldihydrolipoamide Complex Structures

A detailed understanding of the three-dimensional structure of DLST and its interaction with this compound is fundamental for rational drug design and for deciphering its catalytic mechanism. Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of large and flexible protein complexes like the OGDHC.

Recent cryo-EM studies have successfully resolved the structure of the human DLST (hE2k) component of the OGDHC at near-atomic resolution. ceitec.eurcsb.org These studies have revealed the intricate architecture of the 24-mer E2 core, which forms a scaffold for the assembly of the entire complex. ceitec.eurcsb.org The structures provide insights into the inter-subunit interactions and the conformational flexibility of the complex, which is essential for its function. rcsb.org

While a high-resolution structure of the enzyme in complex with its natural intermediate, this compound, has remained elusive due to the transient nature of this intermediate, the available structures of the apo-enzyme and inhibitor-bound forms offer valuable information. researchgate.netrcsb.orgrcsb.orgrcsb.org They reveal the location of the active site and the lipoyl-binding pocket, which accommodates the swinging arm that carries the succinyl group. rcsb.orgmdpi.com By comparing the structures of DLST from different species, including bovine and porcine sources, researchers can identify conserved features that are critical for catalysis and inhibitor binding. rcsb.orgrcsb.org

Systems Biology and Multi-Omics Integration for Comprehensive Understanding of this compound Metabolic Networks

To fully grasp the role of this compound in cellular metabolism, it is essential to move beyond the study of individual components and adopt a systems-level perspective. Systems biology, through the integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, and metabolomics), provides a framework for constructing comprehensive models of metabolic networks.

Metabolomic studies, which aim to quantify the complete set of small-molecule metabolites in a biological sample, are particularly valuable for understanding the dynamics of the TCA cycle. nih.govbevital.noresearchgate.netmdpi.commdpi.com By measuring the levels of TCA cycle intermediates, including those upstream and downstream of this compound, under different physiological conditions, researchers can infer the activity of the OGDHC and other related enzymes. researchgate.netmdpi.com

Flux balance analysis (FBA) is a computational method that uses stoichiometric models of metabolic networks to predict metabolic fluxes. frontiersin.orgd-nb.infooup.comfrontiersin.org FBA has been applied to study the TCA cycle in various organisms, providing insights into how carbon flux is partitioned between different branches of the cycle. frontiersin.orgd-nb.inforesearchgate.net These models can be used to simulate the effects of genetic modifications or environmental perturbations on the production and consumption of this compound, thereby guiding metabolic engineering efforts. frontiersin.orgd-nb.info

Synthetic Biology and Metabolic Engineering Approaches for Targeted this compound Manipulation in Bioproduction or Research Models

The ability to precisely manipulate the levels of this compound and its precursor, succinyl-CoA, is of great interest for both basic research and industrial biotechnology. Synthetic biology and metabolic engineering provide the tools to rationally design and construct microbial cell factories for the production of valuable chemicals derived from the TCA cycle. uwaterloo.canih.govfrontiersin.orgresearchgate.net

Metabolic engineering strategies often focus on redirecting carbon flux towards a desired product by overexpressing key enzymes and deleting competing pathways. uwaterloo.cafrontiersin.orgresearchgate.net For instance, to increase the production of succinyl-CoA-derived compounds, researchers have engineered E. coli to enhance the flux through the TCA cycle. uwaterloo.caresearchgate.net This can involve strategies such as inhibiting the oxidative branch of the TCA cycle and deregulating the glyoxylate (B1226380) shunt to channel more carbon towards succinyl-CoA. uwaterloo.caresearchgate.net

Synthetic biology offers more advanced tools for controlling metabolic pathways, including the construction of synthetic gene circuits, biosensors, and RNA-based regulatory elements. nih.govals-journal.comhudsonlabautomation.comnih.gov These tools can be used to dynamically regulate the expression of genes involved in this compound metabolism in response to specific cellular signals or environmental cues. This level of control is crucial for optimizing production yields and for creating robust research models to study the physiological consequences of altered this compound levels. nih.govals-journal.com

Q & A

Q. What enzymatic reactions involve S(8)-succinyldihydrolipoamide, and how is it metabolically regulated?

this compound is a transient intermediate in the α-ketoglutarate dehydrogenase complex (OGDC) reaction within the tricarboxylic acid (TCA) cycle. It forms during the transfer of a succinyl group from 2-oxoglutarate to coenzyme A, catalyzed by the dihydrolipoamide S-succinyltransferase (DLST) enzyme. Methodologically, its detection requires rapid quenching of enzymatic activity (e.g., using cold methanol) and stabilization at neutral pH to prevent hydrolysis of its labile thioester bond . Metabolic flux analysis using isotopically labeled 2-oxoglutarate can quantify its turnover rates in vitro .

Q. What analytical techniques are recommended for detecting this compound in biological samples?

Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) with collision-induced dissociation (CID) is optimal due to its high mass accuracy and resolution. Key parameters include:

  • pH control : Alkylation at pH 7.4 stabilizes thiol adducts, while acidic conditions (pH 4) accelerate hydrolysis, requiring immediate analysis .
  • Adduct selection : Use quaternary dimethyl ethyl (QDE) adducts to enhance ionization efficiency for low-abundance intermediates.
  • Validation : Compare retention times and fragmentation patterns with synthetic standards.

Q. How do genetic variations in DLST influence this compound levels?

DLST encodes dihydrolipoamide S-succinyltransferase, the enzyme directly synthesizing this compound. Genome-wide association studies (GWAS) have linked DLST variants to altered TCA cycle activity (MAGMA p = 2.2×10⁻⁴; TWAS p = 1.51×10⁻⁹) . To study this:

  • Perform CRISPR/Cas9-mediated DLST knockout in cell models.
  • Measure metabolite levels via LC-MS and correlate with RNA-seq data to identify regulatory SNPs.

Advanced Research Questions

Q. How can experimental designs address the instability of this compound during extraction?

  • Rapid sampling : Use freeze-clamping or liquid nitrogen to arrest metabolism within seconds.
  • Stabilization buffers : Include 20 mM iodoacetamide at pH 7.4 to alkylate free thiols and prevent adduct degradation .
  • Parallel experiments : Compare untreated vs. stabilized samples to quantify hydrolysis artifacts.

Q. What statistical approaches resolve contradictions in studies linking DLST variants to metabolic phenotypes?

Contradictions often arise from population-specific genetic architectures or confounding factors (e.g., diet). Solutions include:

  • Multi-ancestry meta-analysis : Aggregate GWAS data across diverse cohorts to refine credible sets (e.g., DLST’s credible set contains 143 variants) .
  • Mendelian randomization : Test causal relationships between DLST expression and TCA cycle metabolites.
  • Sensitivity analyses : Adjust for covariates like mitochondrial haplogroups or co-medication use.

Q. How can multi-omics integration clarify the role of this compound in disease?

Combine:

  • Metabolomics : Profile TCA intermediates in patient plasma or tissue biopsies.
  • Proteomics : Quantify OGDC subunit expression (DLST, OGDH, DLD).
  • Network visualization : Map metabolic fluxes using tools like Cytoscape, integrating gene-metabolite interactions (Figure 4.18, ). Example workflow:
StepMethodOutcome
1RNA-seq + LC-MSIdentify co-expressed genes and metabolites
2Pathway enrichmentHighlight dysregulated TCA nodes
3CRISPR screensValidate DLST’s functional role

Q. What strategies improve reproducibility in studies of labile metabolites like this compound?

  • Standardized protocols : Publish detailed extraction and storage conditions (e.g., -80°C with 0.1% formic acid).
  • Inter-lab validation : Share reference samples across institutions to assess technical variability.
  • Data transparency : Deposit raw MS spectra in public repositories (e.g., MetaboLights) with metadata on instrumentation parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.